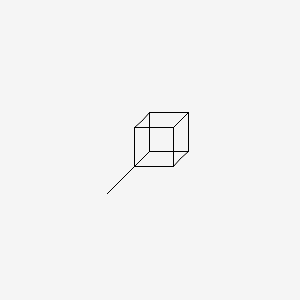

Methylcubane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methylcubane, also known as this compound, is a useful research compound. Its molecular formula is C9H10 and its molecular weight is 118.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Reactions and Mechanistic Studies

Methylcubane as a Radical Clock Substrate

This compound has been extensively used as a radical clock substrate in mechanistic studies. Its oxidation reactions, particularly when catalyzed by methane monooxygenase (MMO), provide insights into radical formation and reaction pathways. For instance, research indicates that oxidation of this compound leads to the formation of cubylmethanol and methylcubanols, highlighting its utility in probing radical mechanisms in organic reactions .

Table 1: Oxidation Products of this compound

| Catalyst | Reaction Type | Major Products |

|---|---|---|

| Methane Monooxygenase | Oxidation | Cubylmethanol, Methylcubanols |

| Cytochrome P450 | Hydroxylation | Hydroxylated methylcubanes |

Environmental Chemistry

Pyrolysis Studies

This compound's thermal stability has been evaluated through pyrolysis studies, which investigate its decomposition pathways and product branching. The addition of a methyl group to cubane significantly alters its thermal properties, making it an interesting subject for studies on combustion and environmental impact .

Table 2: Pyrolysis Characteristics of this compound

| Parameter | Value |

|---|---|

| Heat of Formation | Decreased with methyl substitution |

| Major Decomposition Products | Varies with temperature |

Biocatalysis

Selective Oxidation Reactions

Recent advances in biocatalysis have demonstrated the potential of using this compound derivatives for selective oxidation reactions. The introduction of directing groups has enabled more efficient biocatalytic transformations, allowing for regioselective hydroxylation at specific positions on the this compound structure . This application is particularly relevant in drug development and synthesis of complex organic molecules.

Methanogenesis Research

Biological Methane Production

This compound plays a role in understanding the mechanisms of methane synthesis in biological systems. Studies suggest that this compound can serve as a substrate to explore the enzymatic pathways involved in methanogenesis, providing insights into methane production processes that are crucial for both energy generation and greenhouse gas emissions management .

Case Studies

Case Study 1: Mechanistic Insights from this compound Oxidation

In a study conducted by Choi et al., the oxidation of this compound was explored using MMO from Methylococcus capsulatus. The findings indicated that the reaction favored hydroxylation at the methyl group rather than rearrangement products, supporting a radical-based mechanism for this enzyme . This study exemplifies how this compound can be utilized to elucidate complex biochemical pathways.

Case Study 2: Environmental Impact Assessment

Research evaluating the pyrolysis of this compound has highlighted its potential environmental implications, particularly regarding combustion byproducts. Understanding its decomposition pathways can aid in assessing the environmental risks associated with its use in industrial applications .

Propriétés

Formule moléculaire |

C9H10 |

|---|---|

Poids moléculaire |

118.18 g/mol |

Nom IUPAC |

1-methylcubane |

InChI |

InChI=1S/C9H10/c1-9-6-3-2-4(6)8(9)5(2)7(3)9/h2-8H,1H3 |

Clé InChI |

UXKDTZFBSHLJOY-UHFFFAOYSA-N |

SMILES canonique |

CC12C3C4C1C5C4C3C25 |

Synonymes |

methylcubane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.